molecular formula C15H13F3N6O4 B2666590 2-cyano-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide CAS No. 477870-79-4

2-cyano-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide

Cat. No.: B2666590
CAS No.: 477870-79-4
M. Wt: 398.302
InChI Key: ZSVPRHIOMDQSRP-BKBXBBPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes cyano, trifluoromethyl, and nitrophenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid hydrazide with appropriate aldehydes or ketones under specific conditions. For instance, the treatment of cyanoacetic acid hydrazide with 1-ethyl-4,4,4-trifluoro-3-oxobutanal in the presence of a base such as piperidine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups, using reagents like alkyl halides or amines.

    Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of various heterocyclic compounds.

Scientific Research Applications

2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide involves its interaction with various molecular targets. The compound can act as an ambident nucleophile, allowing it to participate in multiple reaction pathways. It can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of specific biological processes. The presence of the cyano and trifluoromethyl groups enhances its reactivity and stability, making it a potent molecule for various applications .

Comparison with Similar Compounds

Compared to other similar compounds, 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O4/c1-2-9(7-13(25)15(16,17)18)20-23-14(26)11(8-19)22-21-10-5-3-4-6-12(10)24(27)28/h3-6,21H,2,7H2,1H3,(H,23,26)/b20-9+,22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPRHIOMDQSRP-BKBXBBPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.